6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
Description
Key Structural Features:
The planar quinoline system allows conjugation across the π-electron network, while the isopropoxy group introduces steric bulk and modulates solubility.
Properties
IUPAC Name |
6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(21)23)15-9-13(20)6-7-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILOWKUPJNCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common synthetic route includes the reaction of 6-chloro-2-(3-isopropoxyphenyl)quinoline with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions typically involve refluxing the reactants in an inert atmosphere to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride for the introduction of the carbonyl chloride group and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is being investigated for its potential therapeutic properties, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, IC50 values have demonstrated effectiveness against breast and lung cancer cells, indicating its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 0.3 |
| Lung Cancer | 0.5 |
| Other Cancer Types | Varies |
- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. This compound has shown promise in preliminary studies against bacterial and fungal strains, warranting further investigation into its efficacy.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its reactive carbonyl chloride functional group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives essential for further research and development.
Case Studies
Several studies have highlighted the applications and biological activities of quinoline derivatives similar to this compound:
- Anticancer Effects Study : Research demonstrated that compounds with similar structures could inhibit cancer cell proliferation significantly. The mechanism often involves intercalation into DNA, disrupting its function and leading to cytotoxicity.
- Proteomics Research : The compound has been utilized as a tool for studying protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins, making it valuable for investigating biological mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modify the activity or function of the target molecules, making it useful for studying protein function and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Positional Isomerism in Chlorine and Phenyl Substituents
- 6-Chloro vs. 8-Chloro Isomers: QY-5317 (6-Chloro): The chlorine at the 6-position creates a distinct electronic environment compared to 8-chloro analogs (e.g., QY-8450, CAS: 1160263-83-1). Chlorine’s position affects dipole moments and π-stacking interactions, critical for binding in biological systems . QY-8450 (8-Chloro): The 8-chloro substitution may alter solubility and metabolic stability due to steric hindrance near the quinoline nitrogen.
- 3-Isopropoxyphenyl vs. Para-substituted derivatives often exhibit higher crystallinity due to enhanced molecular packing .
Functional Group Variations
- Methoxy vs. Isopropoxy: 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride: The smaller methoxy group (vs.
- Halogenated Phenyl Derivatives: D8 (3-Chlorophenyl): Electron-withdrawing chloro substituents deshield adjacent protons, as evidenced by upfield shifts in $^1$H NMR (e.g., aromatic protons at δ 7.45–8.20 ppm) . C3 (4-Chlorophenyl): Para-chloro substitution increases molecular polarity, impacting solubility in nonpolar solvents like EtOAc .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound (CAS) | Substituents | Melting Point (°C) | $^1$H NMR Shifts (δ, ppm) | Purity |
|---|---|---|---|---|
| QY-5317 (1160263-43-3) | 6-Cl, 3-isopropoxyphenyl | Not reported | Not available | 95% |
| D6 (N/A) | 4-Methoxyphenyl | 198–200 | 7.32–8.25 (aromatic H) | >95% |
| C3 (N/A) | 4-Chlorophenyl | 185–187 | 7.50–8.30 (aromatic H) | >95% |
| QY-8450 (1160263-83-1) | 8-Cl, 3-isopropoxyphenyl | Not reported | Not available | 95% |
Notes:
- Melting points for analogs like D6 (198–200°C) and C3 (185–187°C) suggest that electron-donating groups (e.g., methoxy) increase melting points due to improved packing .
- The absence of NMR data for QY-5317 limits direct comparison, but trends from analogs indicate substituents significantly influence chemical shifts .
Biological Activity
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family, characterized by its unique molecular structure and significant biological activity. With the molecular formula C₁₉H₁₅Cl₂NO₂ and a molecular weight of 360.24 g/mol, this compound features a quinoline core, which is known for its presence in various bioactive molecules. The structural modifications, including the chloro substituent and isopropoxyphenyl group, enhance its chemical reactivity and potential therapeutic applications.
Structure
The compound consists of:
- Quinoline Core : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
- Functional Groups :
- Chloro group at position 6.
- Isopropoxyphenyl group at position 2.
- Carbonyl chloride functional group.
Reactivity
The carbonyl chloride group allows for nucleophilic substitution reactions, hydrolysis, and electrophilic aromatic substitution, making it a versatile intermediate in synthetic chemistry.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several microbial strains, suggesting potential use in treating infections.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor progression .
The mechanism of action is primarily through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, particularly affecting the G2/S phase transition .
Case Studies
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of various quinoline derivatives on breast cancer (MCF–7), bone marrow cancer (K–562), and cervical cancer (HeLa) cells. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of this class of compounds .
-
Antimicrobial Activity :
- Preliminary antimicrobial assays demonstrated that this compound exhibited significant inhibitory effects against multiple bacterial strains, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Features |
|---|---|---|---|
| This compound | Yes | Yes | Quinoline core with chloro and isopropoxy substituents |
| 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | Moderate | Moderate | Similar structure but different substituents |
| 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | Yes | Low | Methoxy group may reduce reactivity |
Future Directions
Further research is warranted to explore the full spectrum of biological activities and mechanisms of action for this compound. Investigations should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Derivatives Development : Synthesis of analogs to enhance potency and selectivity.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride?
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters or aldehydes under acidic conditions.
Chlorination : Introduction of chlorine at the 6-position using reagents like POCl₃ or SOCl₂.
Functionalization : Coupling the 3-isopropoxyphenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
Carbonyl Chloride Formation : Conversion of a carboxylic acid intermediate to the acyl chloride using oxalyl chloride or thionyl chloride.
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. How can the purity and structural identity of this compound be verified?
A combination of analytical techniques is recommended:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl chloride at ~170 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS).
- Elemental Analysis : Ensure stoichiometric consistency.
- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain (see advanced questions) .
Advanced Research Questions
Q. What strategies can optimize the yield of the final acylation step?
Yield optimization requires addressing:
- Reagent Selection : Use excess oxalyl chloride (1.5–2.0 eq.) with catalytic DMF to drive the reaction.
- Solvent Purity : Anhydrous dichloromethane or toluene minimizes side reactions.
- Temperature Control : Maintain 0–5°C during reagent addition to avoid decomposition.
- Workup : Rapid removal of byproducts (e.g., HCl gas) under reduced pressure.
Parallel small-scale trials with varying conditions (e.g., solvent, stoichiometry) are advised to identify optimal parameters .
Q. How can X-ray crystallography resolve structural ambiguities in quinoline derivatives?
X-ray crystallography provides atomic-level structural data. For example:
- Crystal System : Monoclinic (P21/n) with unit cell parameters (e.g., a = 10.5922 Å, b = 8.2883 Å, c = 19.1885 Å, β = 92.988°) .
- Data Collection : Use a Bruker Kappa APEXII diffractometer with graphite-monochromated Cu-Kα radiation.
- Refinement : Apply absorption corrections (e.g., SADABS) and refine using SHELXL.
This method is critical for confirming regiochemistry and steric effects in substituted quinolines .
Q. What are common sources of data discrepancies in characterizing quinoline derivatives?
Discrepancies often arise from:
- Polymorphism : Different crystalline forms alter melting points or spectral data.
- Purity Issues : Residual solvents or unreacted intermediates affect analytical results (e.g., NMR integration).
- Analytical Limits : Overlapping signals in NMR or low-resolution MS.
Mitigation strategies include recrystallization, advanced chromatographic purification, and complementary techniques like IR or DSC .
Q. How to design experiments to assess biological activity of this compound?
In Vitro Assays : Test against target enzymes (e.g., kinases) or microbial strains using dose-response curves.
Molecular Docking : Predict binding affinity to biological targets (e.g., using AutoDock Vina).
Cytotoxicity Screening : Use MTT assays on mammalian cell lines to evaluate safety margins.
SAR Studies : Compare with analogs (e.g., 6-fluoro or 8-methyl derivatives) to identify critical functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
